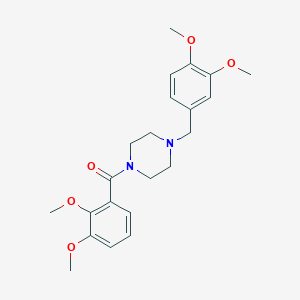![molecular formula C18H27BrN2O B247011 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine, also known as BRL-15572, is a chemical compound that belongs to the family of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.
Mecanismo De Acción
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. It also has moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. By blocking these receptors, 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine may modulate the activity of the mesolimbic dopamine system, which is implicated in addiction and reward-related behaviors.
Biochemical and Physiological Effects:
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been shown to decrease cocaine self-administration in rats and to reduce the reinstatement of cocaine-seeking behavior. It has also been shown to reduce anxiety-like behavior and to increase social interaction in mice. 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been found to increase the release of dopamine in the prefrontal cortex and to decrease the release of dopamine in the nucleus accumbens, which suggests that it may modulate the activity of the mesolimbic dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor compared to other dopamine receptor antagonists. However, one limitation of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine could focus on its potential therapeutic applications in various diseases, including addiction, anxiety, and depression. Studies could also investigate the effects of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, research could explore the potential use of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine in combination with other drugs or therapies for enhanced therapeutic effects.
Métodos De Síntesis
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine can be synthesized using a multi-step process that involves the reaction of 2-bromobenzyl chloride with piperidine, followed by the reaction of the resulting product with 2,6-dimethylmorpholine. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in animal models. 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.
Propiedades
Fórmula molecular |
C18H27BrN2O |
|---|---|
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
4-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H27BrN2O/c1-14-11-21(12-15(2)22-14)17-7-9-20(10-8-17)13-16-5-3-4-6-18(16)19/h3-6,14-15,17H,7-13H2,1-2H3 |
Clave InChI |
AQDBYXKBXZXASE-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3Br |
SMILES canónico |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)




![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)




![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)